N-Acetyl Norgestimate-d6

Descripción general

Descripción

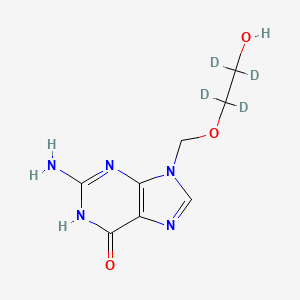

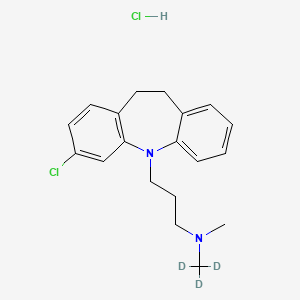

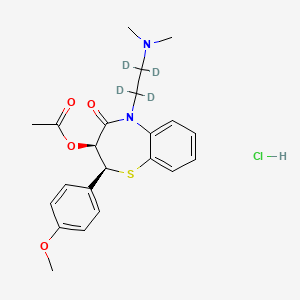

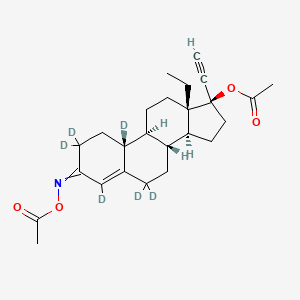

N-Acetyl Norgestimate-d6 is the deuterium labeled N-Acetyl Norgestimate . It is a click chemistry reagent, containing an Alkyne group, and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . It is used as a biochemical for proteomics research .

Molecular Structure Analysis

The molecular formula of N-Acetyl Norgestimate-d6 is C25H27D6NO4 . The molecular weight is 417.57 . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Chemical Reactions Analysis

N-Acetyl Norgestimate-d6 is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis

The molecular formula of N-Acetyl Norgestimate-d6 is C25H27D6NO4 . The molecular weight is 417.57 .Aplicaciones Científicas De Investigación

Quantitative Analysis in Pharmacokinetics

- Bioequivalence and Pharmacokinetics Studies : N-Acetyl Norgestimate-d6, as an internal standard, facilitates the estimation of 17-desacetyl norgestimate in human plasma. This is critical in bioequivalence studies and pharmacokinetic parameter determination. Such research was conducted using ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) methods, showcasing its utility in precise drug quantification and analysis (Saxena et al., 2014).

Metabolic Understanding and Drug Efficacy

- Metabolic Pathway Exploration : Understanding the metabolic pathways of drugs like Norgestimate is crucial for assessing efficacy and safety. Studies have shown that norgestimate undergoes various in vivo and in vitro metabolic conversions, producing metabolites like levonorgestrel acetate and levonorgestrel oxime. These insights are pivotal in the clinical application of such drugs (Kuhnz et al., 1994).

Technological Advancements in Assay Methods

- Development of Advanced Assay Methods : The use of N-Acetyl Norgestimate-d6 has facilitated the development of advanced UPLC-MS/MS methods for the simultaneous quantitation of ethinyl estradiol, norgestimate, and 17-Desacetyl norgestimate in human plasma. This represents a significant advancement in the analytical capabilities for bioequivalence studies of oral contraceptive tablets (Huang et al., 2016).

Receptor Activity and Drug Action

- Progestin Receptor Binding and Action : Research on Norgestimate, a key component in some contraceptives, indicates that its metabolites actively bind to progesterone receptors. Understanding this receptor activity is essential for predicting the gestagenic potency and therapeutic effectiveness of drugs containing norgestimate (Juchem et al., 1993).

Mecanismo De Acción

Target of Action

N-Acetyl Norgestimate-d6 is a derivative of Norgestimate, which is a progesterone . The primary target of Norgestimate and its derivatives is the gonadotropin-releasing hormone (GnRH) in the hypothalamus . This hormone plays a crucial role in the regulation of the menstrual cycle and ovulation.

Mode of Action

Norgestimate and its derivatives, including N-Acetyl Norgestimate-d6, act as progesterone analogs . They decrease the frequency of GnRH pulses from the hypothalamus, which in turn decreases the levels of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) . This action prevents ovulation, making these compounds effective as contraceptives .

Biochemical Pathways

The action of N-Acetyl Norgestimate-d6 on GnRH affects the hypothalamic-pituitary-gonadal axis . This axis involves a series of hormonal interactions that lead to the development and release of an egg from the ovary (ovulation). By decreasing the frequency of GnRH pulses, N-Acetyl Norgestimate-d6 disrupts this axis, preventing ovulation and thereby acting as a contraceptive .

Pharmacokinetics

It’s known that norgestimate is rapidly deacetylated . The active metabolite of Norgestimate, 17-desacetyl norgestimate, has a half-life of 12-30 hours , while norgestrel, another metabolite, has a half-life of 36.4±10.2 hours .

Result of Action

The primary result of the action of N-Acetyl Norgestimate-d6 is the prevention of ovulation, making it effective as a contraceptive . Additionally, Norgestimate suppresses the hypothalamo-pituitary-axis, reducing androgen synthesis . It also induces the production of sex hormone-binding globulin, which decreases free testosterone .

Propiedades

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33NO4/c1-5-24-13-11-21-20-10-8-19(26-30-17(4)28)15-18(20)7-9-22(21)23(24)12-14-25(24,6-2)29-16(3)27/h2,15,20-23H,5,7-14H2,1,3-4H3/t20-,21+,22+,23-,24-,25-/m0/s1/i7D2,8D2,15D,20D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLHCJCKDYVRNJ-SPCVQPNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NOC(=O)C)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2[C@](CC(C1=NOC(=O)C)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)OC(=O)C)CC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.